Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a dihydroisoquinoline core modified with a benzyl ester group. This scaffold is pharmacologically significant due to its role as an intermediate in synthesizing bioactive molecules, including multi-target inhibitors and antidepressants .
Properties
IUPAC Name |
benzyl 3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)12-18/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUSTTVVZDLFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571553 | |
| Record name | Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142266-67-9 | |
| Record name | Phenylmethyl 3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142266-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carbamate Formation via Nucleophilic Substitution
The most straightforward method involves reacting 1,2,3,4-tetrahydroisoquinoline with benzyl chloroformate under mild conditions. This approach leverages the nucleophilic character of the secondary amine in tetrahydroisoquinoline.
Reaction Conditions and Optimization
- Reagents : Benzyl chloroformate (1.2 equiv), triethylamine (1.5 equiv)
- Solvent : Dichloromethane (DCM) at 0°C → room temperature
- Procedure :
Tetrahydroisoquinoline is dissolved in DCM, cooled to 0°C, and treated with triethylamine. Benzyl chloroformate is added dropwise, followed by stirring for 2–4 hours. The product is isolated via aqueous workup and silica gel chromatography.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–99% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 2–4 hours |
Mechanistic Insight :
The reaction proceeds via deprotonation of tetrahydroisoquinoline by triethylamine, forming a reactive amide intermediate. Benzyl chloroformate then undergoes nucleophilic attack, yielding the carbamate.
Bischler-Napieralski Cyclization Followed by Carbamate Protection
This two-step method constructs the dihydroisoquinoline core before introducing the benzyl carbamate group.
Step 1: Cyclization to Form 3,4-Dihydroisoquinoline
- Substrate : Benzyl-protected β-arylethylamide
- Reagents : Phosphoryl chloride (POCl₃), acetonitrile
- Conditions : Reflux at 70–95°C for 6–12 hours.
Example:
Cyclization of N-benzyl-β-(3,4-dimethoxyphenyl)ethylamide with POCl₃ yields 6,7-dimethoxy-3,4-dihydroisoquinoline.
Reductive Amination and Carbamate Coupling
A less common approach involves reductive amination of ketones followed by carbamate installation.
Procedure:
- Reductive Amination :
- Carbamate Formation :
Optimization Challenges:
Solid-Phase Synthesis for High-Throughput Applications
Recent advancements employ resin-bound intermediates for parallel synthesis.
Protocol:
- Resin Functionalization : Wang resin is loaded with Fmoc-protected tetrahydroisoquinoline.
- Carbamate Coupling : Benzyl chloroformate is introduced using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Cleavage : TFA/dichloromethane (1:1) liberates the product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Purity | >90% | |
| Throughput | 48 compounds/week |
Catalytic Asymmetric Synthesis
Chiral variants are synthesized using organocatalysts or transition-metal complexes.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Complexity | Applicability |
|---|---|---|---|---|
| Direct Substitution | 75–99% | High | Low | Bulk synthesis |
| Bischler-Napieralski | 40–65% | Moderate | High | Substituted derivatives |
| Solid-Phase | 60–80% | Low | Moderate | Library generation |
| Asymmetric | 50–70% | Low | High | Chiral pharmaceuticals |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family, featuring a bicyclic structure with a dihydroisoquinoline moiety and a carboxylate functional group. It has a molecular formula of and a molecular weight of approximately 267.33 g/mol. The compound includes a benzyl group attached to the nitrogen atom of the isoquinoline structure, influencing its chemical and biological properties.
Potential Applications
This compound has diverse applications across several fields.
Pharmaceutical Applications
- Enzyme Inhibition Research indicates that this compound exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor, particularly against monoamine oxidase and acetylcholinesterase, which are crucial in neurochemical pathways related to mood regulation and cognition.
- Neurodegenerative Diseases Derivatives of this compound have demonstrated promise in modulating neurotransmitter levels and may have applications in treating neurodegenerative diseases.
- Antidepressant Effects Studies on N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1 H)-carboxamide (BPIQC) have displayed high antidepressant effects .
Use in Synthesis
- Synthesis of Isoquinoline Derivatives this compound is used in the preparation of 3-substituted N-alkyl-dihydroisoquinolinone derivatives via iminium intermediates . It is also used as a starting material in the synthesis of unsymmetrical ureas and carbamates .
- Radical Scavenging Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid were synthesized and tested for their free-radical scavenging activity .
Cosmetic Applications
Mechanism of Action
The mechanism of action of Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which play crucial roles in neurotransmitter regulation. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters like serotonin and acetylcholine, leading to potential antidepressant and neuroprotective effects .
Comparison with Similar Compounds
Carboxamide Derivatives
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC)
- Structural Differences : Replaces the benzyl ester with a benzyl carboxamide group.
- Synthesis: Produced via nucleophilic substitution of benzyl amines with triphosgene, followed by condensation with tetrahydroisoquinoline (yields: 0–85%) .
- Biological Activity: Acts as a dual inhibitor of monoamine oxidase (MAO) and cholinesterase (IC₅₀ values in µM range), making it a candidate for neurodegenerative disease treatment .
Allyl-Substituted Derivatives
Benzyl 1-Allyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (5a)
- Structural Differences : Incorporates an allyl group at the N1 position.
- Synthesis : Prepared via DDQ/TFA-catalyzed allylation (yield: 77%) .
- Functional Impact : The allyl group enables further functionalization via cross-metathesis (e.g., with methyl vinyl ketone to form 6a), expanding synthetic utility .
tert-Butyl Ester Derivatives
tert-Butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7c)
Boronate Esters
Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Structural Differences : Contains a boronate ester for Suzuki-Miyaura cross-coupling.
- Physicochemical Properties : Molecular weight: 419.3 g/mol; LogP: 4.6 .
- Advantages : Facilitates late-stage diversification in drug discovery .
Comparative Data Tables
Table 1. Substituent Effects on Physicochemical Properties
Key Takeaways
- Carboxamides (e.g., BPIQC) excel in enzyme inhibition due to hydrogen-bonding motifs.
- Allyl and Boronate Derivatives offer versatility for further functionalization.
- tert-Butyl Esters prioritize stability over reactivity, suitable for long-acting formulations.
- The benzyl carboxylate core remains a critical intermediate for diverse pharmacological agents.
Biological Activity
Benzyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₁₇H₁₇NO₂ and a molecular weight of approximately 267.33 g/mol. The compound features a bicyclic structure that includes a dihydroisoquinoline moiety and a carboxylate functional group, which contribute to its chemical reactivity and biological properties.
Research indicates that this compound exhibits significant biological activity through interactions with various enzymes, particularly:
- Monoamine Oxidase (MAO) : Inhibition of MAO is crucial for regulating neurotransmitter levels, influencing mood and cognition. Studies have shown that derivatives of this compound can selectively inhibit MAO-A and MAO-B, making them potential candidates for treating depression and neurodegenerative diseases .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : The compound has been evaluated for its inhibitory effects on cholinesterases, which are important in the hydrolysis of acetylcholine. Some derivatives have shown promising results in inhibiting BChE, which could be beneficial in Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl group or the carboxylate moiety can significantly affect the compound's biological activity. For instance:
- Compounds with specific substituents on the benzyl ring have demonstrated varying degrees of MAO inhibition, with some showing IC50 values as low as 1.38 µM .
- The presence of electron-withdrawing or electron-donating groups on the benzyl ring influences binding affinity and selectivity towards MAO isoforms .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| This compound | MAO-A | Competitive Inhibition | 1.38 | Selective for MAO-A; potential antidepressant |
| This compound | MAO-B | Competitive Inhibition | 2.48 | Potential for neurodegenerative disorders |
| This compound | AChE | Inhibition | Not determined | Less potent than standard inhibitors |
| This compound | BChE | Inhibition | Not determined | Promising results in Alzheimer's models |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives could protect neuronal cells from oxidative stress by modulating neurotransmitter levels through MAO inhibition .
- Cognitive Enhancement : Research indicated that certain derivatives improved cognitive function in animal models by enhancing cholinergic signaling through BChE inhibition .
- Antidepressant Activity : Clinical studies have suggested that compounds with strong MAO-A inhibition may serve as novel antidepressants with fewer side effects compared to traditional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
